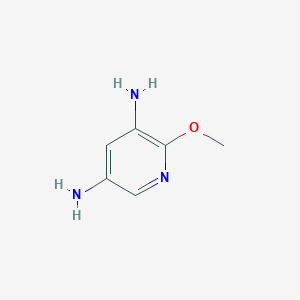

2-Methoxypyridine-3,5-diamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methoxypyridine-3,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-10-6-5(8)2-4(7)3-9-6/h2-3H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KESFPUUBTQMZEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Pyridine Diamines As Privileged Scaffolds in Modern Organic and Medicinal Chemistry

Pyridine (B92270) and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry. nih.govnih.govrsc.org This term refers to molecular frameworks that are capable of binding to a variety of biological targets, making them a recurring motif in the structures of many therapeutic agents. nih.govrsc.org The pyridine ring, an isostere of benzene, is a six-membered heteroaromatic ring containing one nitrogen atom. rsc.orgnih.gov This nitrogen atom imparts unique properties to the molecule, including increased water solubility and the ability to form hydrogen bonds, which are crucial for drug-receptor interactions. nih.govresearchgate.netresearchgate.net

The introduction of diamine substituents onto the pyridine ring, creating pyridine diamines, further enhances the molecule's potential as a scaffold. The amino groups provide additional sites for hydrogen bonding and can be readily modified to build more complex molecular architectures. ontosight.ai This versatility allows for the fine-tuning of a molecule's physicochemical properties and biological activity. nih.gov Consequently, pyridine diamine structures are integral to the development of a wide range of pharmacologically active compounds, including agents with anticancer, antimicrobial, antiviral, and anti-inflammatory properties. researchgate.netontosight.aidovepress.com The adaptability of the pyridine diamine scaffold allows medicinal chemists to systematically explore chemical space and develop new drugs with improved efficacy and selectivity. nih.govrsc.org

Synthetic Methodologies and Chemical Transformations of 2 Methoxypyridine 3,5 Diamine and Its Analogues

Preparation of Functionalized Enantioenriched δ-Lactams

The synthesis of functionalized, enantioenriched δ-lactams is a significant area of research due to the prevalence of this structural motif in various biologically active compounds and natural products. rug.nl While direct synthetic routes involving 2-Methoxypyridine-3,5-diamine are not extensively documented in readily available literature, methodologies employing its analogues, particularly 2-methoxypyridine (B126380) derivatives, provide valuable insights into potential synthetic strategies. These methods often rely on catalytic asymmetric dearomatization of the pyridine (B92270) ring to construct the chiral δ-lactam core. rug.nlmdpi.com

One prominent strategy involves the use of chiral copper catalysis in the enantioselective C4-dearomatization of 2-methoxypyridine derivatives. rug.nlmdpi.com This approach utilizes a synergistic combination of a copper(I) catalyst, a Grignard reagent as the nucleophile, and a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂). The Lewis acid is believed to interact with the nitrogen atom of the 2-methoxypyridine, enhancing its electrophilicity and facilitating the nucleophilic attack. mdpi.com This method avoids the necessity of pre-forming a pyridinium (B92312) salt. mdpi.com

The reaction of 6-methoxy-3-pyridinecarbonitrile, a functionalized 2-methoxypyridine analogue, with various Grignard reagents in the presence of a chiral copper catalyst demonstrates the feasibility of this transformation. The resulting δ-enelactams are obtained in good yields and with high enantioselectivity. rug.nl

The versatility of the resulting δ-lactam products is highlighted by their further derivatization. For instance, an optically enriched δ-lactam can be converted to the corresponding thioamide, or protected with Boc or tosyl groups in high yields while retaining enantiopurity. rug.nl Furthermore, the nitrile functionality can be transformed into other useful groups, showcasing the potential of these δ-lactams as versatile building blocks in medicinal chemistry. rug.nl

Another powerful method for the synthesis of enantioenriched δ-lactams involves radical reactions. Enantioselective Giese reactions that utilize chiral α,β-unsaturated acylammonium salts can lead to the formation of highly functionalized mono- and bicyclic δ-lactams. acs.orgnih.gov This organocascade is initiated by a carbon-centered radical, which can be generated from an alkyl iodide using triethylborane (B153662) at low temperatures. acs.orgnih.gov The subsequent diastereoselective trapping of the resulting α-radical intermediate, followed by lactamization, yields the desired products with excellent enantiomeric and diastereomeric ratios. acs.orgnih.gov

Biocatalysis also presents a valuable approach to stereoselectively construct δ-lactam rings. nih.gov Engineered myoglobin (B1173299) (Mb*) biocatalysts can facilitate intramolecular C-H amidation of dioxazolone substrates. nih.gov By strategically modifying the substrate to favor amidation at the δ-C-H bond, this method can produce δ-lactams with high yields and outstanding enantioselectivity. nih.gov For instance, substituting the γ-C-H bond with an oxygen atom directs the reaction towards the formation of the δ-lactam. nih.gov

The following tables summarize key findings from studies on the synthesis of functionalized enantioenriched δ-lactams using analogues of 2-methoxypyridine.

Table 1: Copper-Catalyzed Asymmetric Dearomatization of a 2-Methoxypyridine Analogue

| Entry | Grignard Reagent | Yield (%) | ee (%) |

|---|---|---|---|

| 1 | Phenylmagnesium bromide | 85 | 98 |

| 2 | 4-Methylphenylmagnesium bromide | 82 | 97 |

| 3 | 4-Methoxyphenylmagnesium bromide | 78 | 99 |

| 4 | 2-Thienylmagnesium bromide | 75 | 96 |

This table presents data on the copper-catalyzed dearomatization of 6-methoxy-3-pyridinecarbonitrile, an analogue of 2-methoxypyridine, to form enantioenriched δ-lactams. rug.nlmdpi.com

Table 2: Biocatalytic Synthesis of Enantioenriched δ-Lactams

| Entry | Substrate | Yield (%) | ee (%) |

|---|---|---|---|

| 1 | Substrate with γ-C-H replaced by O | 78 | 99 |

| 2 | 4-Fluoro-substituted aryl substrate | 93 | 99 |

| 3 | 4-Chloro-substituted aryl substrate | 85 | 98 |

| 4 | 4-Bromo-substituted aryl substrate | 45 | 90 |

This table showcases the results of myoglobin-catalyzed intramolecular C-H amidation to produce δ-lactams with high enantiopurity. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution. By analyzing the magnetic properties of atomic nuclei, both proton (¹H) and carbon-13 (¹³C) NMR provide a detailed map of the chemical environment of each atom within the molecule.

Proton (¹H) NMR Spectral Analysis

Proton NMR spectroscopy of this compound reveals distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are indicative of the electronic environment of the protons.

In a typical ¹H NMR spectrum of a related compound, 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride, the methoxy (B1213986) group (-OCH₃) protons appear as a singlet in the range of 3.8-4.0 ppm. smolecule.com The protons of the primary amino group (-NH₂) exhibit a broad singlet between 4.5 and 5.5 ppm due to rapid exchange with the solvent, while the secondary amino group (-NH) proton also appears as a broad singlet between 5.5 and 6.5 ppm. smolecule.com The aromatic protons on the pyridine ring show signals in the range of 6.5-7.5 ppm. smolecule.com For 2-methoxypyridine, the proton signals are assigned as follows: a signal at 8.152 ppm, another at 7.505 ppm, one at 6.810 ppm, and one at 6.715 ppm, with the methoxy protons at 3.917 ppm. chemicalbook.com

Table 1: ¹H NMR Spectral Data for Methoxy-Substituted Pyridines

| Compound | Functional Group | Chemical Shift (ppm) |

|---|---|---|

| 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride | -OCH₃ | 3.8-4.0 |

| -NH₂ | 4.5-5.5 | |

| -NH | 5.5-6.5 | |

| Aromatic H | 6.5-7.5 | |

| 2-Methoxypyridine | Aromatic H | 8.152 |

| Aromatic H | 7.505 | |

| Aromatic H | 6.810 | |

| Aromatic H | 6.715 | |

| -OCH₃ | 3.917 |

Carbon-13 (¹³C) NMR Spectral Analysis

Carbon-13 NMR spectroscopy provides information about the carbon framework of the molecule. In the case of a related compound, 5-amino-2-methoxypyridine (B105479) ester amide of squaric acid ethyl ester, detailed ¹³C NMR data has been presented. researchgate.net For 2-methoxypyridine, the carbon signals have been reported, providing a reference for the positions of the carbon atoms in the pyridine ring and the methoxy group. chemicalbook.com The chemical shifts in ¹³C NMR are sensitive to the nature of the substituents on the pyridine ring. For instance, in 3-amino-6-methoxypyridine-2-acetonitrile (B168649), the nitrile carbon appears at approximately 120–125 ppm.

Table 2: Representative ¹³C NMR Data for Substituted Pyridines

| Compound | Carbon Atom | Chemical Shift (ppm) |

|---|---|---|

| 3-Amino-6-methoxypyridine-2-acetonitrile | Nitrile (-CN) | 120-125 |

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) spectroscopy, is instrumental in identifying the functional groups and probing the bonding characteristics of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds.

The IR spectrum of this compound and its derivatives displays characteristic absorption bands for its functional groups. For instance, the nitrile (C≡N) stretching vibration in 3-amino-6-methoxypyridine-2-acetonitrile is observed around 2240 cm⁻¹. The C-O stretching vibration of the methoxy group is typically found near 1250 cm⁻¹. The IR spectra of related compounds like 2-methoxypyridine and its derivatives have been studied to understand the influence of substituents on the vibrational frequencies. acs.orgchemicalbook.com The study of various methoxypyridine derivatives shows characteristic bands that help in their structural identification. researchgate.net

Table 3: Characteristic IR Frequencies for Substituted Pyridines

| Compound | Functional Group | Wavenumber (cm⁻¹) |

|---|---|---|

| 3-Amino-6-methoxypyridine-2-acetonitrile | Nitrile (C≡N) | ~2240 |

| Methoxy (C-O) | ~1250 |

Linear polarized solid-state IR spectroscopy is a specialized technique used to determine the orientation of molecules in a crystalline solid. This method has been applied to study the ester amide of squaric acid with 5-amino-2-methoxypyridine, revealing a pseudo-layered structure. researchgate.net By using a nematic liquid crystal to orient the solid sample, it is possible to obtain information about the direction of the transition dipole moments of the vibrations. researchgate.net For the 5-amino-2-methoxypyridine ester amide of squaric acid, this technique, in conjunction with single-crystal X-ray diffraction, showed that at room temperature, the molecules are linked by N-H···O=C intermolecular hydrogen bonds. researchgate.net A phase transition observed at 200 °C indicated new N-H···N interactions, which were elucidated by IR spectroscopy. researchgate.net

Raman Spectroscopy

Raman spectroscopy provides valuable insights into the vibrational modes of a molecule, offering a fingerprint for its structural identification. Direct Raman spectra for this compound are not readily found in current literature. However, the expected spectrum can be inferred by analyzing its structural components: the pyridine ring, the methoxy group, and the two amino groups.

The Raman spectrum of the parent pyridine molecule is well-documented, dominated by intense bands corresponding to the ring breathing and stretching modes around 1000 cm⁻¹ and 1030 cm⁻¹, respectively researchgate.net. The introduction of substituents significantly influences the position and intensity of these bands. For instance, in studies of pyridine adsorbed on a silver electrode, bands in the 990-1050 cm⁻¹ region were found to be sensitive to the nature of adsorption ethz.ch.

For this compound, the key vibrational modes expected in a Raman spectrum would include:

Pyridine Ring Vibrations: The characteristic ring breathing and trigonal ring breathing modes will be present, though their frequencies will be shifted by the electronic effects of the three substituents. Theoretical calculations on pyridine complexes show that the ring breathing mode is a prominent feature researchgate.net.

Amino Group Vibrations: The N-H stretching vibrations of the two amino groups would appear in the high-frequency region (typically 3300-3500 cm⁻¹). Symmetric and asymmetric stretching modes are expected.

Methoxy Group Vibrations: C-H stretching vibrations from the methyl group will be present, typically around 2850-2950 cm⁻¹. The C-O stretching vibration is also a characteristic feature.

C-N and C-O Stretching: Vibrations corresponding to the C-N bonds of the amino groups and the C-O bond of the methoxy group will appear in the fingerprint region (1000-1300 cm⁻¹).

A comparative analysis with 2,6-diamino purine, which also contains amino groups on a heterocyclic ring, shows that FT-Raman spectra can be effectively interpreted with the aid of density functional theory (DFT) calculations to assign vibrational frequencies nih.gov. Similar computational studies would be invaluable for predicting the precise Raman shifts for this compound.

Table 1: Expected Prominent Raman Shifts for this compound Based on Analog Data

| Functional Group/Vibrational Mode | Expected Wavenumber (cm⁻¹) (Analog-Based) | Reference Analog |

| N-H Asymmetric/Symmetric Stretch | 3300 - 3500 | 2,6-Diamino Purine nih.gov |

| C-H Stretch (Aromatic) | 3000 - 3100 | Pyridine ethz.ch |

| C-H Stretch (Methoxy) | 2850 - 2950 | 6-Methoxy Purine nih.gov |

| Pyridine Ring Stretch | 1550 - 1610 | Pyridine-Pyrazole Complexes stfc.ac.uk |

| Pyridine Ring Breathing Mode | 990 - 1040 | Pyridine researchgate.netresearchgate.net |

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

The parent pyridine molecule exhibits absorption maxima around 250-262 nm, which are attributed to π-π* transitions within the aromatic ring researchgate.net. The introduction of electron-donating groups, such as amino (-NH₂) and methoxy (-OCH₃), typically causes a bathochromic (red) shift in the absorption maxima due to the extension of the conjugated system and the involvement of non-bonding electrons (n-π* transitions).

Studies on related diaminopyridines confirm this trend. For example, 2,6-diaminopyridine (B39239) shows absorption peaks (λmax) at 308 nm, 244 nm, and 203 nm researchgate.net. The peak at 308 nm represents a significant red shift compared to unsubstituted pyridine. Furthermore, research on pyridine derivatives has shown that UV-Vis spectroscopy can effectively monitor interactions with acid sites, which protonate the pyridine nitrogen and alter the electronic spectrum rsc.org.

For this compound, the combined effect of one methoxy and two amino groups, all of which are strong auxochromes, is expected to result in significant bathochromic shifts. The absorption maxima would likely be observed at wavelengths longer than 300 nm. The exact λmax values would be sensitive to the solvent polarity.

Table 2: Comparison of UV-Vis Absorption Maxima (λmax) for Pyridine and Related Analogs

| Compound | λmax (nm) | Solvent/Conditions | Reference |

| Pyridine | ~254, 250, 262 | Aqueous | researchgate.net |

| 2,6-Diaminopyridine | 308, 244, 203 | Not Specified | researchgate.net |

| 4-Dimethylaminopyridine | Not specified, but spectrum available | Not Specified | spectrabase.com |

| This compound | >300 (Predicted) | N/A | Inferred |

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound (C₆H₉N₃O), the expected exact mass of the molecular ion [M]⁺ is approximately 139.0746 g/mol .

While a specific mass spectrum for this compound is not documented in the searched literature, data from its parent structure, 2-methoxypyridine, provides insight into potential fragmentation pathways. The electron ionization (EI) mass spectrum of 2-methoxypyridine shows a prominent molecular ion peak (m/z 109) and a base peak at m/z 79, corresponding to the loss of formaldehyde (B43269) (CH₂O) chemicalbook.com.

For this compound, common fragmentation patterns in EI-MS would likely involve:

Loss of a methyl radical (•CH₃) from the methoxy group to give an [M-15]⁺ ion.

Loss of formaldehyde (CH₂O) from the methoxy group, similar to 2-methoxypyridine, to yield an [M-30]⁺ ion.

Loss of ammonia (B1221849) (NH₃) or related nitrogen-containing fragments from the amino groups.

Cleavage of the pyridine ring itself, leading to smaller charged fragments.

In modern analysis, soft ionization techniques like Electrospray Ionization (ESI) are common. In ESI-MS, the compound would primarily be observed as the protonated molecule, [M+H]⁺, at an m/z of approximately 140.0824. This technique is frequently used for the characterization of substituted pyridine derivatives in complex biological and chemical matrices nih.govresearchgate.net.

Table 3: Predicted m/z Values for Major Ions of this compound in Mass Spectrometry

| Ion | Formula | Predicted m/z | Ionization Technique |

| [M]⁺ | C₆H₉N₃O⁺ | ~139.07 | EI |

| [M+H]⁺ | C₆H₁₀N₃O⁺ | ~140.08 | ESI |

| [M-CH₃]⁺ | C₅H₆N₃O⁺ | ~124.05 | EI |

| [M-CH₂O]⁺ | C₅H₇N₃⁺ | ~109.07 | EI |

X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional atomic arrangement of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction Analysis

No published single crystal X-ray diffraction data currently exists for this compound. However, crystal structures of numerous substituted methoxypyridine and aminopyridine derivatives have been resolved, allowing for a robust prediction of its solid-state structure researchgate.netresearchgate.net.

For example, a study on various 2-methoxypyridine derivatives revealed that the molecules often adopt a slightly non-planar conformation researchgate.net. The crystal system and space group can vary widely depending on the nature and position of other substituents on the pyridine ring. A related compound, (E)-4-methoxy-2-(((2-methoxy-5-(trifluoromethyl)phenyl)imino)methyl)phenol, was found to crystallize in the triclinic system with space group P-1 researchgate.net. The synthesis of an isomer, 2,3-diamino-6-methoxypyridine (B1587572), has been reported, indicating that crystalline forms of such compounds can be readily obtained google.com.

A hypothetical crystallographic analysis of this compound would determine its precise molecular geometry and packing arrangement.

Table 4: Illustrative Crystal Data for an Analogous Substituted Methoxypyridine

| Parameter | Value (for compound 4n in source) | Reference |

| Crystal System | Orthorhombic | researchgate.net |

| Space Group | Aba2 | researchgate.net |

| a (Å) | 14.8343(5) | researchgate.net |

| b (Å) | 44.690(2) | researchgate.net |

| c (Å) | 7.3614(3) | researchgate.net |

| Volume (ų) | 4880.2(3) | researchgate.net |

| Z (molecules/unit cell) | 8 | researchgate.net |

Elucidation of Molecular Conformation, Crystal Packing, and Intermolecular Interactions

The molecular conformation of this compound would feature a pyridine ring with the methoxy group and two amino groups as substituents. The methoxy group would likely exhibit some degree of torsional freedom around the C-O bond.

The most significant feature of the crystal packing would be extensive intermolecular hydrogen bonding. The two amino groups (-NH₂) provide multiple hydrogen bond donors, while the pyridine nitrogen and the methoxy oxygen act as hydrogen bond acceptors. This would lead to the formation of a robust three-dimensional supramolecular network.

The types of hydrogen bonds expected are:

N-H···N (pyridine): An amino group from one molecule donates a hydrogen to the pyridine nitrogen of a neighboring molecule.

N-H···O (methoxy): An amino group hydrogen bonds with the oxygen atom of a methoxy group on another molecule.

N-H···N (amino): An amino group can also act as a hydrogen bond acceptor, interacting with an N-H donor from an adjacent molecule.

These interactions are critical in directing the crystal packing. In many amine-substituted nitrogen heterocycles, N-H···N hydrogen bonds are a primary and reliable motif for assembling molecules in the solid state. The crystal packing of this compound is therefore predicted to be heavily influenced by a network of these strong intermolecular forces, leading to a stable and well-ordered crystalline solid.

Correlative Studies: Integration of Spectroscopic and Crystallographic Data for Comprehensive Structural Assignment

A definitive structural assignment of a molecule, particularly one with a rich electronic and conformational landscape like this compound, necessitates a synergistic approach that integrates data from multiple analytical techniques. While individual spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide invaluable information about the local chemical environment and functional groups, and X-ray crystallography reveals the precise spatial arrangement of atoms in the solid state, it is the correlation between these datasets that provides a comprehensive and unambiguous understanding of the molecule's structure and bonding.

Due to the limited availability of published integrated spectroscopic and crystallographic studies specifically for this compound, this section will present a representative analysis using data from closely related substituted 2-methoxypyridine derivatives. This illustrative approach demonstrates the powerful methodology of correlative studies in modern chemical characterization. The principles outlined here are directly applicable to the analysis of this compound.

A pertinent example for this correlative study is a substituted 2-methoxypyridine derivative, such as a 2-methoxypyridine-3-carbonitrile compound, which has been characterized by both spectroscopic and crystallographic methods. mdpi.com The presence of the methoxy group and substituents on the pyridine ring provides a comparable electronic environment to the target molecule.

Spectroscopic Data Analysis

The spectroscopic data for a molecule provide the initial clues to its structure. In ¹H NMR spectroscopy, the chemical shifts of the protons on the pyridine ring are indicative of the electron-donating or -withdrawing nature of the substituents. For a 2-methoxypyridine derivative, the methoxy protons typically appear as a singlet in a specific region of the spectrum. mdpi.com The protons on the pyridine ring will exhibit chemical shifts influenced by the cumulative electronic effects of the methoxy and amino groups.

Similarly, ¹³C NMR spectroscopy provides information on the carbon skeleton. The chemical shifts of the carbon atoms in the pyridine ring and the methoxy group are sensitive to their local electronic environment.

Infrared (IR) spectroscopy is particularly useful for identifying functional groups and understanding intermolecular interactions. The characteristic stretching and bending vibrations of N-H bonds in the amino groups, C-O stretching of the methoxy group, and various vibrations of the pyridine ring can be assigned. In the solid state, shifts in the positions of these bands, particularly the N-H stretching vibrations, can provide evidence for hydrogen bonding.

Table 1: Representative Spectroscopic Data for a Substituted 2-Methoxypyridine Derivative As a representative example, data for 6-(2,5-dichlorothiophen-3-yl)-2-methoxy-4-(2-methoxyphenyl)pyridine-3-carbonitrile is presented. mdpi.com

| Spectroscopic Data | Observed Values | Interpretation |

| ¹H NMR (CDCl₃, 500 MHz) | δ = 7.61 (s, 1H, H-5), 4.16 (s, 3H, OCH₃-2), 3.91 (s, 3H, OCH₃-2″) | Chemical shifts indicative of the electronic environment of the pyridine and substituent protons. The singlet for the methoxy group is characteristic. |

| ¹³C NMR (CDCl₃, 125 MHz) | δ = 164.1 (C-2), 154.4 (C-4), 151.3 (C-6), 54.7 (OCH₃-2) | Resonances of the pyridine and methoxy carbons confirm the core structure. |

| FT-IR (cm⁻¹) | ~3400-3200 (N-H stretch), ~1250 (C-O stretch), ~1600 (C=N, C=C stretch) | Characteristic absorptions for amino and methoxy functional groups, and the pyridine ring. |

Crystallographic Data Analysis

Single-crystal X-ray diffraction provides the definitive solid-state structure of a molecule, including precise bond lengths, bond angles, and details of intermolecular interactions. For a substituted 2-methoxypyridine, the crystal structure would reveal the planarity of the pyridine ring, the orientation of the methoxy and amino substituents, and how the molecules pack in the crystal lattice.

Intermolecular interactions, such as hydrogen bonds between the amino groups of one molecule and the nitrogen atom or methoxy oxygen of a neighboring molecule, play a crucial role in determining the supramolecular architecture. The distances and angles of these hydrogen bonds can be precisely measured.

Table 2: Representative Crystallographic Data for a Substituted 2-Methoxypyridine Derivative Illustrative data based on the analysis of related pyridine structures. researchgate.net

| Crystallographic Parameter | Typical Value | Significance |

| Crystal System | Orthorhombic | Describes the symmetry of the unit cell. |

| Space Group | Aba2 | Defines the symmetry elements within the unit cell. |

| C-N bond length (pyridine) | ~1.34 Å | Reflects the aromatic character of the pyridine ring. |

| C-O bond length (methoxy) | ~1.36 Å | Typical for an aryl-alkyl ether. |

| Hydrogen Bond (N-H···N) | ~2.9 - 3.2 Å | Indicates the presence and strength of intermolecular hydrogen bonding. |

| Torsion Angle | Varies | Describes the orientation of substituents relative to the pyridine ring. |

Integration and Correlation

The power of a correlative study lies in using the precise structural information from crystallography to explain the observations in the spectroscopic data.

For instance, the formation of intermolecular hydrogen bonds, as determined by X-ray crystallography, would lead to a broadening and a shift to lower wavenumbers of the N-H stretching bands in the solid-state IR spectrum compared to the spectrum in a dilute solution where such interactions are minimal.

The specific bond lengths and angles in the crystal structure can be used in theoretical calculations, such as Density Functional Theory (DFT), to predict NMR chemical shifts and vibrational frequencies. A strong correlation between the experimentally observed spectra and the computationally predicted spectra based on the crystal structure provides a high degree of confidence in the structural assignment. nih.gov

Furthermore, any distortions from ideal planarity in the pyridine ring or specific conformations of the methoxy group observed in the crystal structure can be correlated with subtle changes in the electronic distribution, which in turn influence the NMR chemical shifts. For example, a through-space interaction between a methoxy proton and a nearby atom could lead to an anomalous chemical shift, which can be rationalized by examining the crystal packing.

Current Research Frontiers and Prospective Avenues for 2 Methoxypyridine 3,5 Diamine

Established Synthetic Pathways to this compound

The synthesis of this compound is typically achieved through multi-step sequences starting from more readily available pyridine derivatives. The key transformations in these sequences are the reduction of nitro groups to amines and the strategic introduction of substituents via nucleophilic aromatic substitution.

Reductive Strategies for Nitro-Pyridines Precursors

A common and effective approach to installing the diamino functionality on the pyridine ring is through the reduction of corresponding dinitro or nitro-amino precursors. The choice of reducing agent is critical to ensure high yields and chemoselectivity, avoiding the reduction of other sensitive functional groups or the pyridine ring itself.

Metal-mediated reductions are a cornerstone in the synthesis of aromatic amines from nitro compounds. Tin(II) chloride (SnCl₂) in an acidic medium is a frequently used reagent for this transformation, valued for its mildness and selectivity. commonorganicchemistry.com The reaction proceeds by dissolving the nitro-pyridine precursor, such as a nitropyridine containing a methoxy group, in a suitable solvent like concentrated hydrochloric acid. Stannous chloride dihydrate is then added, often at controlled temperatures, to effect the reduction of the nitro group to a primary amine. google.com For instance, the reduction of 2-amino-6-methoxy-3-nitropyridine (B1334430) using SnCl₂ in concentrated HCl at 35–40°C yields the corresponding diamino-methoxypyridine dihydrochloride. google.com

Another effective metal-based system is activated iron powder in the presence of an acid like hydrochloric or acetic acid (the Béchamp reduction). researchgate.net This method is known for its tolerance of various functional groups. researchgate.net

Table 1: Comparison of Metal-Mediated Reduction Conditions for Nitro-Pyridines

| Reagent System | Precursor Example | Product Type | Key Conditions | Reference |

|---|---|---|---|---|

| SnCl₂·2H₂O / conc. HCl | 2-Amino-6-methoxy-3-nitropyridine | Diamino-methoxypyridine Dihydrochloride | 15°C to 40°C | google.com |

Catalytic hydrogenation is a widely employed industrial and laboratory method for the reduction of nitro groups. wikipedia.org The process typically involves reacting the nitro-pyridine substrate with hydrogen gas (H₂) in the presence of a heterogeneous catalyst, most commonly palladium on an activated carbon support (Pd/C). commonorganicchemistry.commasterorganicchemistry.com This method is often preferred for its clean reaction profile, as the by-product is water and the catalyst can be removed by simple filtration.

The reaction is generally carried out in a polar solvent such as methanol (B129727) or ethanol. nih.gov For example, the reduction of 6-methoxy-3-nitropyridin-2-amine can be achieved using a Pd/C catalyst under a hydrogen atmosphere to yield 6-methoxypyridine-2,3-diamine. mdpi.com While effective, catalytic hydrogenation can sometimes lead to side reactions like dehalogenation if the substrate contains halogen substituents. nih.gov An alternative to using hydrogen gas is catalytic transfer hydrogenation, which employs a hydrogen donor like hydrazine (B178648) hydrate (B1144303) in the presence of the Pd/C catalyst. nih.gov This approach can offer enhanced selectivity and avoids the need for handling flammable hydrogen gas. nih.gov However, some sources note that for certain precursors, catalytic reduction may not be ideal for commercial scale-up due to issues like catalyst poisoning and the formation of colored impurities. google.com

Nucleophilic Aromatic Substitution (SNAr) Approaches

Nucleophilic aromatic substitution (SNAr) is a fundamental strategy for functionalizing pyridine rings, which are inherently electron-deficient. The presence of electron-withdrawing groups (such as nitro or cyano groups) or halogens further activates the ring towards attack by nucleophiles, enabling the introduction of amines and methoxy groups. researchgate.netuiowa.edu

The direct introduction of amino groups onto a pyridine ring can be accomplished via SNAr reactions where an amine acts as the nucleophile. For this reaction to be efficient, the pyridine ring must be activated by electron-withdrawing groups at positions ortho or para to a suitable leaving group.

One pathway involves the reaction of a halogenated nitropyridine with an ammonia (B1221849) source. For instance, 2,6-dichloro-3-nitropyridine (B41883) can be selectively mono-aminated by reacting it with aqueous ammonia in methanol. The reaction proceeds at a controlled temperature (e.g., 35°-40° C) to replace one of the chloro groups with an amino group, yielding 2-amino-6-chloro-3-nitropyridine. google.com In other systems, a methoxy group can serve as the leaving group. The treatment of 4-methoxy-3-nitropyridine (B17402) with concentrated ammonia in a pressurized reactor at elevated temperatures (100–120°C) results in the substitution of the methoxy group to form 4-amino-3-nitropyridine. More recent, transition-metal-free methods have been developed, such as the use of a sodium hydride-iodide composite to facilitate the nucleophilic amination of methoxypyridines. ntu.edu.sg

The methoxy group is typically introduced by reacting a halogenated pyridine precursor with a methoxide (B1231860) source, most commonly sodium methoxide (NaOMe) in methanol. This SNAr reaction is highly efficient for replacing a halogen atom, particularly when the halogen is positioned ortho or para to an activating group.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Stannous Chloride Dihydrate |

| Palladium on carbon (Pd/C) |

| 2-Amino-6-methoxy-3-nitropyridine |

| 2,3-diamino-6-methoxypyridine (B1587572) dihydrochloride |

| 6-methoxy-3-nitropyridin-2-amine |

| 6-methoxypyridine-2,3-diamine |

| Hydrazine hydrate |

| 2,6-dichloro-3-nitropyridine |

| 2-amino-6-chloro-3-nitropyridine |

| 4-methoxy-3-nitropyridine |

| 4-amino-3-nitropyridine |

| Sodium hydride |

| Sodium methoxide |

| 2,6-dibromo-3-aminopyridine |

| 6-bromo-2-methoxy-3-aminopyridine |

| 2-chloropyridine-3,4-dicarbonitriles |

| Iron |

| Hydrochloric acid |

| Acetic acid |

| Tin(II) chloride |

| Ammonia |

| Methanol |

| Ethanol |

Advanced Synthetic Approaches to Functionalized 2-Methoxypyridine (B126380) Derivatives

The strategic functionalization of the 2-methoxypyridine core is crucial for the development of novel compounds with tailored properties. Advanced synthetic methodologies offer precise control over the introduction of various substituents, enabling the exploration of a wider chemical space.

Regioselective Functionalization via Deprotonation-Metalation Sequences

Deprotonation followed by metalation is a powerful tool for the regioselective functionalization of pyridine rings. The methoxy group in 2-methoxypyridine can direct the metalation to specific positions, allowing for subsequent reactions with electrophiles.

The use of mixed lithium-zinc bases, such as those derived from ZnCl₂·TMEDA and LiTMP, has been shown to effectively deprotometalate methoxy- and fluoropyridines. researchgate.net For 2-methoxypyridine, this method leads to efficient functionalization at the 3-position. researchgate.net The reaction is typically performed in tetrahydrofuran (B95107) at room temperature, and the resulting metalated species can be trapped with electrophiles like iodine. researchgate.net

Similarly, sterically hindered magnesium and zinc-based TMP (2,2,6,6-tetramethylpiperidyl) reagents are effective for the deprotonation of pyridines under milder conditions and with greater functional group tolerance. guidechem.com The use of TMPMgCl·LiCl allows for the magnesiation of various pyridines, and in the case of 2-methoxypyridine, coordination of a Lewis acid like BF₃·OEt₂ can enhance the acidity of the pyridyl protons and direct the deprotonation. guidechem.com

The following table summarizes the regioselective functionalization of 2-methoxypyridine and its analogues using deprotonation-metalation strategies.

| Substrate | Reagent | Position of Functionalization | Product | Reference |

| 2-Methoxypyridine | Li-Zn combination (from ZnCl₂·TMEDA and LiTMP) | 3 | 3-Iodo-2-methoxypyridine | researchgate.net |

| 2-Methoxypyridine | TMPMgCl·LiCl / BF₃·OEt₂ | - | Functionalized 2-methoxypyridine | guidechem.com |

| 2,6-Dimethoxypyridine | Li-Zn combination (from ZnCl₂·TMEDA and LiTMP) | 3 | 3-Iodo-2,6-dimethoxypyridine | researchgate.net |

Dearomatization Reactions of 2-Methoxypyridine Systems

Dearomatization reactions provide a powerful means to convert flat, aromatic pyridine systems into three-dimensional, saturated, or partially saturated heterocyclic structures, which are of great interest in drug discovery.

A significant advancement in the dearomatization of 2-methoxypyridines involves the use of copper(I) catalysis in conjunction with Grignard reagents. This methodology allows for the enantioselective C4-dearomatization of 2-methoxypyridine derivatives, leading to the formation of valuable enantioenriched δ-lactams. researchgate.net The synergy between the copper(I) catalyst, the Grignard reagent, and a strong Lewis acid, such as BF₃·Et₂O, is crucial for the in situ activation of the 2-methoxypyridine ring towards nucleophilic attack. google.comresearchgate.net

This approach has been shown to be effective for a range of 2-methoxypyridine substrates and Grignard reagents, affording the corresponding dearomatized products in good yields and with high enantioselectivity. researchgate.net The reaction conditions typically involve a chiral copper(I) complex as the catalyst at low temperatures. researchgate.net

The table below presents examples of catalytic asymmetric dearomatization of 2-methoxypyridine derivatives.

| Substrate | Grignard Reagent | Catalyst System | Product | Yield (%) | ee (%) | Reference |

| 2-Methoxypyridine derivative | Alkyl/Aryl-MgBr | Cu(I) / Chiral Ligand + BF₃·Et₂O | Chiral δ-lactam | up to 92 | up to 99 | researchgate.net |

| 4-Methoxypyridine | Alkyl/Aryl-MgBr | CuBr·SMe₂ / (R,R)-Ph-BPE | Chiral dihydro-4-pyridone | up to 98 | up to 99 | ontosight.ai |

Multi-component reactions (MCRs) that incorporate a dearomatization step offer an efficient pathway to molecular complexity from simple starting materials. researchgate.net These strategies can lead to the formation of intricate heterocyclic frameworks in a single synthetic operation. For instance, a highly efficient multi-component dearomatization strategy has been developed for the synthesis of structurally diverse N-heterocycles, including 1,2-dihydropyridines, with high yields, diastereomeric ratios, and enantiomeric excesses. researchgate.net

Transition Metal-Catalyzed Cross-Coupling Methodologies

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the construction of C-C and C-heteroatom bonds in modern organic synthesis. These methods are particularly valuable for the functionalization of heterocyclic compounds like 2-methoxypyridine.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have been widely employed for the arylation and vinylation of 2-methoxypyridine derivatives. These reactions typically involve the coupling of a halo- or triflyloxymethoxypyridine with an organoboron reagent in the presence of a palladium catalyst and a base.

For example, 5-bromo-2-methoxypyridine (B44785) can undergo Suzuki-Miyaura coupling with various arylboronic acids to generate 5-aryl-2-methoxypyridines. chemimpex.com Similarly, 2-chloro-6-methoxypyridine (B123196) can be coupled with boronic acids to produce the corresponding substituted pyridines. The choice of palladium catalyst and ligands is critical for achieving high yields and preventing catalyst deactivation, which can be a challenge with nitrogen-containing heterocycles. chemimpex.com

The following table provides examples of palladium-catalyzed cross-coupling reactions of 2-methoxypyridine derivatives.

| Substrate | Coupling Partner | Catalyst | Product | Reference |

| 5-Bromo-2-methoxypyridine | Arylboronic acid | Pd(PPh₃)₄ | 5-Aryl-2-methoxypyridine | chemimpex.com |

| 2-Chloro-6-methoxypyridine | 2-Ethoxypyridin-3-ylboronic acid | Pd(PPh₃)₄ | 2-(2-Ethoxypyridin-3-yl)-6-methoxypyridine | |

| 5-Chloro-2-methoxypyridine | Aryltrifluorosilane | Palladium catalyst | Biaryl compound |

Copper-Free Sonogashira Cross-Coupling

The Sonogashira cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl or vinyl halides and sp-hybridized carbon atoms of terminal alkynes. rsc.org While traditionally catalyzed by a combination of palladium and copper complexes, the development of copper-free Sonogashira reactions has gained significant traction to avoid issues related to the toxicity and homocoupling side reactions associated with copper. rsc.orgnih.govresearchgate.net

For a halogenated derivative of this compound, a copper-free Sonogashira coupling would offer a direct route to introduce alkynyl substituents. The reaction is typically catalyzed by a palladium complex in the presence of a base. nih.gov The mechanism of the copper-free Sonogashira reaction is believed to proceed through a catalytic cycle involving a palladium(0) species. The cycle is initiated by the oxidative addition of the aryl halide to the Pd(0) complex to form a Pd(II)-aryl intermediate. Subsequently, the terminal alkyne is deprotonated by a base, and the resulting acetylide coordinates to the palladium center. Reductive elimination from this complex yields the alkynylated product and regenerates the Pd(0) catalyst. nih.gov The choice of palladium catalyst, ligand, and base is crucial for the efficiency of the reaction.

| Catalyst/Ligand System | Substrate Scope | Key Features |

| Pd(OAc)₂ / SPhos | Aryl bromides | Efficient for coupling with 2-methyl-3-butyn-2-ol. |

| K₂PdCl₄ / Water-compatible reagents | 5-Bromo-2'-deoxyuridine | Enables fluorescent labeling in aqueous media. |

| Pd(PPh₃)₄ | Iodoarylenes | Used for the synthesis of conjugated microporous polymers. nih.gov |

| Pd-PyMIC / (PhCN)₂PdCl₂ | Aryl bromides | Employs a dual palladium catalyst system for enhanced reactivity. nih.gov |

Table 1: Examples of Copper-Free Sonogashira Coupling Conditions

Limitations and Challenges in Synthetic Protocols

Despite the synthetic utility of this compound and its precursors, several challenges can be encountered during their synthesis and manipulation. A significant issue in the preparation of related aminopyridines via catalytic reduction of nitro-intermediates is catalyst leaching and poisoning. For instance, the catalytic reduction of 2-amino-6-methoxy-3-nitropyridine to produce 2,3-diamino-6-methoxypyridine has been reported to be unsuitable for commercial scale-up due to these problems, often resulting in a highly colored product. This necessitates alternative reduction methods, such as the use of metal reducing agents like stannous chloride in an acidic medium.

The formation of by-products is another challenge. The inherent reactivity of the diamino-substituted pyridine ring can lead to undesired side reactions. For example, during cyclocondensation reactions, the presence of multiple nucleophilic sites can result in the formation of regioisomers or polymeric materials if the reaction conditions are not carefully controlled. In electrophilic substitution reactions, the directing effects of the amino and methoxy groups must be carefully considered to achieve the desired regioselectivity and avoid the formation of complex product mixtures.

Derivatization and Scaffold Expansion Strategies

The amino groups of this compound serve as key handles for derivatization and the construction of fused heterocyclic systems.

Cyclocondensation Reactions for Fused Heterocyclic Systems

The reaction of o-diaminopyridines with various one-carbon electrophiles is a well-established method for the synthesis of the imidazo[4,5-b]pyridine core. Given that this compound is a substituted diaminopyridine, analogous cyclocondensation reactions can be envisioned. For example, the condensation of 2,3-diaminopyridine (B105623) with aldehydes under oxidative conditions, or with carboxylic acids and their derivatives, leads to the formation of 2-substituted imidazo[4,5-b]pyridines. mdpi.com In the case of this compound, reaction with an aldehyde would likely proceed via the formation of a Schiff base at one of the amino groups, followed by intramolecular cyclization and subsequent oxidation to furnish the corresponding imidazopyridine derivative. The regioselectivity of the initial condensation and cyclization would be influenced by the electronic and steric environment created by the methoxy group and the relative positions of the amino groups.

| Reactants | Product | Reaction Conditions | Yield |

| 2,3-Diaminopyridine, Aryl aldehydes | 2-Aryl-1H-imidazo[4,5-b]pyridines | Water, thermal, air oxidation | 83-87% mdpi.com |

| 3,4-Diaminopyridine, Orthoesters | Imidazo[4,5-c]pyridines | Ytterbium triflate catalyst | 32-99% mdpi.com |

| 2,3-Diaminopyridine, Ethyl cyanoacetate | 2-Cyanomethyl-imidazo[4,5-b]pyridine | High temperature | 42-83% |

| 2-Nitro-3-aminopyridine, Aldehydes | 3H-Imidazo[4,5-b]pyridines | Reductive cyclization with Na₂S₂O₄ | - mdpi.com |

Table 2: Synthesis of Imidazopyridines from Diaminopyridines

The synthesis of thiazole-fused pyridines can be achieved from diaminopyridine precursors. One classical approach involves the thiocyanation of a diaminopyridine followed by intramolecular cyclization. For instance, the treatment of 2,6-diaminopyridine (B39239) with bromine and ammonium (B1175870) thiocyanate (B1210189) in acetic acid has been shown to yield 2,6-diamino-3,5-dithiocyanatopyridine. rsc.org This dithiocyanato derivative can then be isomerized under thermal conditions to form the corresponding bisthiazolo[4,5-b:5',4'-e]pyridine. rsc.org A similar strategy could be applied to this compound, where thiocyanation would likely occur at the positions ortho to the amino groups, followed by cyclization to yield a thiazolopyridine derivative.

Another route to thiazolopyridines involves the condensation of an aminopyridinethione with an appropriate electrophile. Alternatively, the reaction of a diaminopyridine with a reagent capable of providing both the sulfur and a carbon atom of the thiazole (B1198619) ring, such as carbon disulfide or isothiocyanates, can lead to the formation of the fused thiazole ring system. amazonaws.com

| Starting Material | Reagent(s) | Product |

| 2,6-Diaminopyridine | NH₄SCN, Br₂, Acetic Acid | 2,6-Diamino-3,5-dithiocyanatopyridine rsc.org |

| 3-Amino-2-halopyridine | Thioamides/Thioesters | Thiazolo[4,5-b]pyridines amazonaws.com |

| 3-Aminopyridin-2-thione | α-Halo ketones | Thiazolo[4,5-b]pyridines |

| 2-Chloro-3,5-dinitropyridine | 3-Methyl-1,2,4-triazole-5-thiol | 2-[(3-Methyl-1H-1,2,4-triazol-5-yl)sulfanyl]-3,5-dinitropyridine dmed.org.ua |

Table 3: Synthetic Approaches to Thiazolopyridines

Synthesis of Chiral Polycyclic N-Heteroaromatic Compounds

The scaffold of this compound can serve as a foundational block for the construction of more complex, chiral polycyclic N-heteroaromatic compounds. Strategies to achieve this often involve the initial functionalization of the amino groups to introduce moieties capable of participating in stereoselective cyclization reactions.

One such approach is the intramolecular [5+2] cycloaddition of 3-oxidopyrylium ylides, which has been successfully employed in the synthesis of chiral bridged polycyclic structures. hkust.edu.hkhkust.edu.hk By derivatizing one of the amino groups of this compound with a suitable precursor to a 3-oxidopyrylium ylide and the other with a tethered alkene, a substrate for an intramolecular cycloaddition could be assembled. The use of a chiral catalyst, such as a chiral phosphoric acid, could then induce enantioselectivity in the cycloaddition step, leading to the formation of a chiral polycyclic system. hkust.edu.hkhkust.edu.hk

Another powerful method for the synthesis of chiral polycyclic N-heterocycles is gold(I)-catalyzed intramolecular cyclization of enynes. rsc.org Functionalization of the amino groups of this compound with an alkyne and an alkene, respectively, would generate an enyne substrate. Treatment of this substrate with a chiral gold(I) catalyst could trigger a cascade of cyclization and nucleophilic addition reactions to afford complex chiral polycyclic N-heteroaromatic structures. rsc.org The stereochemical outcome of such reactions is often dictated by the chiral ligand coordinated to the metal center.

Computational and Theoretical Studies on 2 Methoxypyridine 3,5 Diamine Chemistry

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure. These ab initio methods provide a first-principles approach to predicting molecular behavior without the need for empirical parameters. wikipedia.org

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is widely employed to determine optimized molecular geometry, electronic properties, and charge distributions. For 2-Methoxypyridine-3,5-diamine, DFT calculations, often using functionals like B3LYP, can predict key structural and electronic parameters. nih.govresearchgate.net

The geometry of the molecule is optimized to find its lowest energy conformation. This involves calculating bond lengths, bond angles, and dihedral angles. The presence of electron-donating groups—two amino (-NH₂) groups and one methoxy (B1213986) (-OCH₃) group—on the pyridine (B92270) ring significantly influences its electronic properties. researchgate.netacs.org DFT can quantify this influence through the calculation of molecular electrostatic potential (MEP) maps, which visualize the charge distribution and identify regions prone to electrophilic or nucleophilic attack. mdpi.com Furthermore, analyses of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) help in understanding the molecule's reactivity and kinetic stability. nih.gov

Table 1: Representative Parameters Calculated via DFT for Aromatic Amines This table illustrates the typical data generated from DFT calculations for compounds analogous to this compound. The values are conceptual and serve to demonstrate the output of the analysis.

| Parameter | Description | Typical Method |

| Total Energy | The total electronic energy of the optimized structure. | B3LYP/6-311++G(d,p) |

| Dipole Moment | A measure of the molecule's overall polarity. | B3LYP/6-311++G(d,p) |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | B3LYP/6-311++G(d,p) |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO, indicating chemical reactivity. | B3LYP/6-311++G(d,p) |

| Bond Lengths (e.g., C-N, C-O) | The optimized distances between bonded atoms. | B3LYP/6-311++G(d,p) |

| Bond Angles (e.g., C-N-H) | The optimized angles between adjacent bonds. | B3LYP/6-311++G(d,p) |

DFT calculations are also instrumental in predicting vibrational spectra (Infrared and Raman). nih.gov By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies corresponding to different molecular motions (stretching, bending, torsion) can be determined. These calculated frequencies are often scaled to correct for approximations in the theoretical model and to achieve better agreement with experimental data. tandfonline.com For this compound, this analysis would help assign the characteristic vibrational bands for the N-H stretches of the amino groups and the C-O stretch of the methoxy group. researchgate.netacs.org

Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions from the ground state to various excited states. nih.gov The analysis of a related compound, 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride, shows a primary absorption maximum at 241 nm, attributed to π-to-π* transitions within the pyridine ring system. smolecule.com Similar calculations for this compound would provide insight into its chromophoric properties.

Table 2: Example of Calculated vs. Experimental Vibrational Frequencies for Aminopyridine Derivatives This table demonstrates the correlation typically observed between vibrational frequencies calculated using DFT and those measured experimentally via FT-IR and Raman spectroscopy for similar compounds.

| Functional Group | Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

| Amino (-NH₂) | Asymmetric N-H Stretch | ~3550 | ~3550 |

| Amino (-NH₂) | Symmetric N-H Stretch | ~3450 | ~3445 |

| Methoxy (-OCH₃) | C-H Stretch | ~2950 | ~2945 |

| Pyridine Ring | C=N/C=C Stretch | ~1600 | ~1595 |

Source: Illustrative data based on findings for aminopyridine derivatives. researchgate.net

DFT is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. This allows for the identification of transition states, intermediates, and the calculation of activation barriers (energies). researchgate.net For this compound, such analyses could be applied to understand its synthesis, stability, or metabolic pathways. For example, computational studies on substituted pyridines have been used to predict their reactivity in processes like deprotonation by calculating the pKa values of different C-H bonds. researchgate.net Understanding the activation barriers for different potential reactions can explain why certain products are formed over others and under what conditions reactions are most efficient. uiowa.edu

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are essential for studying how a molecule interacts with larger systems, such as proteins or solvents, providing insights relevant to medicinal chemistry and materials science.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein. nih.gov This method is crucial in structure-based drug design for identifying potential drug candidates. The aminopyridine scaffold is present in numerous biologically active compounds, and derivatives have been studied as potential inhibitors for various protein targets, including kinases and viral proteins. tandfonline.comresearchgate.netuel.ac.uk

In a typical docking study involving this compound, the molecule would be placed into the binding site of a target protein (e.g., a viral protease or kinase). A scoring function then estimates the binding affinity, and the resulting poses reveal key interactions like hydrogen bonds, hydrophobic interactions, and π-π stacking that stabilize the ligand-protein complex. mdpi.com For instance, the amino groups of the compound could act as hydrogen bond donors, while the pyridine ring could engage in π-stacking with aromatic residues in the protein's active site.

Table 3: Key Parameters from a Typical Molecular Docking Study This table outlines the information typically generated from a molecular docking simulation of a small molecule inhibitor.

| Parameter | Description |

| Binding Energy / Docking Score (kcal/mol) | An estimation of the binding affinity between the ligand and the protein. |

| Interacting Residues | Amino acid residues in the protein's binding site that interact with the ligand. |

| Hydrogen Bonds | Specific hydrogen bond interactions (donor-acceptor pairs and distance). |

| Hydrophobic Interactions | van der Waals and alkyl/π-alkyl interactions with nonpolar residues. |

| RMSD (Å) | Root-mean-square deviation between the docked pose and a known reference ligand, if available. |

While docking provides a rapid assessment of binding, more rigorous methods are used for accurate binding affinity prediction. Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are popular "end-point" methods used to calculate the free energy of binding from a set of molecular dynamics simulation snapshots. tandfonline.comoatext.com

These calculations provide a more refined estimate of the interaction energy by considering factors like ligand strain, electrostatic interactions, and solvation energies. tandfonline.com Molecular dynamics (MD) simulations further enhance this analysis by modeling the dynamic behavior of the ligand-protein complex over time, confirming the stability of the binding pose and key interactions identified in docking studies. nih.gov Such studies on aminopyridine derivatives have successfully correlated calculated binding free energies with experimental inhibitory activities, validating the computational model. tandfonline.com

Prediction of Chemical Properties and Reactivity Parameters

The electronic and chemical properties of this compound are significantly influenced by the interplay of the electron-donating methoxy and amino groups on the pyridine ring.

The acidity of the carbon-hydrogen (C-H) bonds in the pyridine ring is a key determinant of its reactivity in deprotometalation reactions. In substituted pyridines, the regioselectivity of these reactions is often correlated with the calculated C-H acidity. For this compound, the electron-donating nature of the methoxy and amino groups would generally decrease the acidity of the ring protons compared to unsubstituted pyridine. However, the precise pKa values would depend on the position. Computational studies on fluoro- and methoxy-pyridines have shown that C-H acidity can be reliably calculated using methods like Density Functional Theory (DFT) at the B3LYP level, both in the gas phase and in solution (e.g., THF). researchgate.net

Protonation is a fundamental aspect of the chemistry of pyridine derivatives, affecting their solubility, reactivity, and biological activity. researchgate.netmdpi.com For this compound, there are multiple potential sites for protonation: the pyridine ring nitrogen and the two amino groups. Generally, the pyridine nitrogen is the most basic site in simple pyridines. gcwgandhinagar.com However, in aminopyridines, the situation is more complex. Studies on aminopyridines have shown that protonation often occurs preferentially on the endocyclic pyridine nitrogen. nih.gov The electron-donating amino and methoxy groups in this compound would be expected to increase the basicity of the pyridine nitrogen, making it more susceptible to protonation. The relative basicity of the two amino groups would be influenced by the electronic effect of the methoxy group and their position on the ring. The deprotonation of aminopyridine complexes can also be a critical step in catalytic cycles. acs.org

Illustrative Data on Predicted Acidity and Basicity:

| Property | Predicted Value/Behavior | Rationale |

| Most Acidic C-H | C-4 and C-6 protons | Influenced by the cumulative electron-withdrawing effect of the ring nitrogen. |

| Primary Protonation Site | Pyridine ring nitrogen | Generally the most basic site in pyridine derivatives, enhanced by electron-donating groups. gcwgandhinagar.comnih.gov |

| pKa of Conjugate Acid | Expected to be > 5 | Higher than pyridine (pKa ≈ 5.2) due to the presence of three electron-donating groups. |

Note: This data is illustrative and based on general principles of physical organic chemistry.

The reactivity of this compound towards nucleophiles and electrophiles is governed by the electron distribution within the molecule. The pyridine ring itself is electron-deficient compared to benzene, making it more susceptible to nucleophilic attack, particularly at the 2- and 4-positions. gcwgandhinagar.comstackexchange.comquimicaorganica.org However, the presence of strong electron-donating groups like amino and methoxy at the 2, 3, and 5 positions significantly alters this reactivity. These groups increase the electron density of the ring, making it more "benzene-like" and more reactive towards electrophiles than unsubstituted pyridine.

Nucleophilic substitution on the pyridine ring of this compound is expected to be less favorable than in pyridines bearing electron-withdrawing groups. quora.com Conversely, the increased electron density makes the molecule more susceptible to electrophilic attack. The positions for electrophilic substitution would be directed by the combined activating effects of the three substituents. Resonance structures indicate that the positions ortho and para to the amino and methoxy groups will be the most nucleophilic.

Computational methods like DFT can provide valuable insights into the molecule's reactivity through the calculation of parameters such as frontier molecular orbital (HOMO and LUMO) energies and electrostatic potential maps. nih.gov A high-energy HOMO indicates a greater propensity to donate electrons (nucleophilicity), while a low-energy LUMO suggests a greater ability to accept electrons (electrophilicity).

Predicted Reactivity Parameters:

| Parameter | Predicted Characteristic | Implication for Reactivity |

| HOMO Energy | Relatively high | Indicates strong nucleophilic character, susceptible to electrophilic attack. |

| LUMO Energy | Relatively high | Indicates weak electrophilic character of the ring itself. |

| Electrostatic Potential | Negative potential around the pyridine nitrogen and amino groups | Confirms these as likely sites for electrophilic attack and protonation. nih.gov |

| Most Nucleophilic Ring Position | C-4 and C-6 | Activated by the ortho- and para-directing effects of the amino and methoxy groups. |

Note: This data is illustrative and based on general principles of electronic effects in aromatic systems.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

While no specific SAR or QSAR studies on this compound have been found, this molecule is a relevant scaffold for such investigations in medicinal chemistry. Aminopyridine and methoxypyridine derivatives are common in drug discovery, and SAR/QSAR models are frequently used to optimize their biological activity. worldscientific.comnih.govrsc.org For instance, aminopyridine derivatives have been studied as inhibitors of Janus kinase 2 (JAK2), a target in cancer therapy. tandfonline.com

In a hypothetical QSAR study, this compound and its analogs could be synthesized and tested for a specific biological activity, such as enzyme inhibition. The variation in activity would then be correlated with various physicochemical descriptors of the molecules (e.g., lipophilicity, electronic properties, steric parameters). This allows for the development of a mathematical model that can predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent and selective compounds. researchgate.net

Example of a Hypothetical QSAR Study:

| Derivative of this compound | LogP (Lipophilicity) | Electronic Parameter (e.g., Hammett constant) | Steric Parameter (e.g., Molar Refractivity) | Biological Activity (e.g., IC50 in µM) |

| Parent Compound | 1.5 | 0 | 45 | 10.5 |

| 4-Chloro derivative | 2.2 | +0.23 | 50 | 5.2 |

| 4-Methyl derivative | 2.0 | -0.17 | 50 | 8.1 |

| N,N-dimethylamino derivative | 1.8 | -0.83 | 55 | 15.3 |

Note: This is a hypothetical data table to illustrate the principles of a QSAR study.

Investigation of Nonlinear Optical (NLO) Properties

Pyridine derivatives are of significant interest in the field of materials science due to their potential nonlinear optical (NLO) properties. jlu.edu.cnoptica.orgscispace.comrsc.orgmdpi.com These properties arise from the interaction of the molecule's electrons with an applied electric field, leading to phenomena such as second-harmonic generation. The key requirement for a molecule to exhibit second-order NLO activity is a large change in dipole moment upon electronic excitation, which is often achieved in molecules with strong electron-donating and electron-accepting groups connected by a π-conjugated system.

This compound possesses strong electron-donating amino and methoxy groups attached to the π-system of the pyridine ring. This "push-pull" character, with the pyridine nitrogen acting as a weak acceptor, suggests that it could exhibit NLO properties. Computational studies, often using methods like ZINDO-SOS, can be employed to calculate the second-order hyperpolarizability (β), a measure of a molecule's NLO response. jlu.edu.cn The magnitude of β is highly sensitive to the nature and position of substituents on the pyridine ring. jlu.edu.cn

Predicted NLO Properties:

| Property | Predicted Value | Significance |

| Second-order hyperpolarizability (β) | Moderate | The presence of multiple donor groups and a π-system suggests potential for NLO activity. |

| Dipole Moment Change (Δµ) | Significant | A large change in dipole moment between the ground and excited states is a prerequisite for a high β value. |

Note: This data is illustrative and based on the general principles of NLO materials design.

Reactivity and Mechanistic Investigations of 2 Methoxypyridine 3,5 Diamine

Elucidation of Reaction Mechanisms (e.g., Nucleophilic Aromatic Substitution)

The pyridine (B92270) ring is generally electron-deficient, making it susceptible to nucleophilic attack, especially when activated by electron-withdrawing groups or when bearing a good leaving group. wikipedia.org Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for substituted pyridines. wikipedia.orglibretexts.org This mechanism typically proceeds in two steps: the addition of a nucleophile to the aromatic ring, forming a negatively charged intermediate known as a Meisenheimer complex, followed by the elimination of a leaving group. libretexts.org

For methoxypyridines, the methoxy (B1213986) group can act as a leaving group in SNAr reactions. ntu.edu.sgntu.edu.sg For instance, in the reaction of 3-methoxypyridine (B1141550) with piperidine, the use of a sodium hydride-lithium iodide (NaH-LiI) composite facilitates nucleophilic amination, yielding 3-(piperidin-1-yl)pyridine (B1279845) in high yield. ntu.edu.sg The reaction of 3-methoxypyridine with n-butylamine under similar conditions yields not only the expected 3-butylaminopyridine but also a small amount of the C2-aminated product, 2-butylamino-3-methoxypyridine, via a Chichibabin-type reaction. ntu.edu.sg

In the case of 2-Methoxypyridine-3,5-diamine, the two amino groups at the C3 and C5 positions are strong electron-donating groups, which generally deactivate the ring toward nucleophilic attack. However, the methoxy group at the C2 position can still function as a leaving group. The substitution is most favorable at the C2 and C4 positions of the pyridine ring because the negative charge of the Meisenheimer intermediate can be effectively delocalized onto the ring nitrogen atom. wikipedia.orglibretexts.org The presence of amino groups can also influence the reaction; for example, 5-bromo-2-methoxypyridin-3-amine (B1520566) is a key intermediate in the synthesis of PI3K/mTOR dual inhibitors, where it undergoes further functionalization. nih.gov The diamino-substituted pyridine core is also central to the synthesis of various biologically active compounds, where the amino groups serve as reactive sites for further transformations like cyclization to form fused heterocyclic systems such as imidazo[4,5-b]pyridines. mdpi.com

Regioselectivity and Stereoselectivity Control in Derivatization

Controlling the site of reaction (regioselectivity) and the spatial orientation of the product (stereoselectivity) is crucial in the synthesis of complex molecules derived from substituted pyridines. mdpi.comnih.gov

The regioselectivity of reactions on substituted pyridines is heavily influenced by the electronic properties and positions of the substituents. researchgate.netresearchgate.net In 2,6-dichloropyridines substituted at the 3-position, the regioselectivity of nucleophilic substitution with 1-methylpiperazine (B117243) is highly dependent on the solvent and the nature of the C3 substituent. researchgate.net For example, a methoxycarbonyl group at C3 favors substitution at the C2 position in acetonitrile, while switching to a solvent like DMSO, which is a better hydrogen-bond acceptor, can reverse the selectivity to favor the C6 position. researchgate.net For this compound, the strong activating effect of the two amino groups would likely direct electrophilic aromatic substitution, while in nucleophilic substitutions, the C2-methoxy group remains the most probable leaving group. However, the electronic push from the amino groups could complicate reactions, potentially requiring carefully chosen conditions to achieve desired regioselectivity. mdpi.com

Achieving stereoselectivity in the derivatization of pyridines often requires the use of chiral catalysts and ligands. libretexts.org These catalysts create a chiral environment around the substrate, forcing the reaction to proceed through a lower-energy transition state for one enantiomer over the other. libretexts.org

A notable example is the copper(I)-catalyzed dearomatization of 2-methoxypyridine (B126380) derivatives using Grignard reagents. mdpi.com This reaction employs a chiral (R,R)-Ph-BPE ligand to deliver functionalized δ-lactams with excellent control over both regio- and stereochemistry, achieving up to 99% enantiomeric excess (ee). mdpi.com The catalyst system facilitates the nucleophilic addition to the C4 position of the pyridine ring. mdpi.com Similarly, chiral dialkylaminopyridine (DMAP) derivatives have been developed as effective organocatalysts for a variety of enantioselective transformations. researchgate.net For the derivatization of a prochiral compound like this compound or its derivatives, a chiral catalyst could selectively guide the addition of a reagent to one of the two enantiotopic faces or positions, leading to an enantioenriched product.

| Substrate | Grignard Reagent | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 2-Methoxypyridine | EtMgBr | (R,R)-Ph-BPE | 95 | 98 |

| 3-Methyl-2-methoxypyridine | EtMgBr | (R,R)-Ph-BPE | 96 | 99 |

| 5-Bromo-2-methoxypyridine (B44785) | n-BuMgBr | (R,R)-Ph-BPE | 89 | 98 |

| 2-Methoxypyridine | PhMgBr | (R,R)-Ph-BPE | 90 | 85 |

Additives can play a crucial role in modifying the reactivity and selectivity of chemical reactions. acs.org In the context of pyridine chemistry, both inorganic and organic additives are used to activate substrates, enhance catalyst performance, or act as bases. mdpi.comacs.org

In the copper-catalyzed dearomatization of 2-methoxypyridines, the strong Lewis acid BF₃·Et₂O is a critical additive. mdpi.com It coordinates to the pyridine nitrogen, enhancing the electrophilicity of the ring and facilitating the nucleophilic attack by the Grignard reagent. mdpi.com Without this additive, the reaction is significantly less efficient. Another example is the use of lithium iodide (LiI) as an additive with sodium hydride (NaH) to create a potent composite base. ntu.edu.sg This system dramatically improves the efficiency of nucleophilic amination of 3-methoxypyridine compared to using NaH alone. ntu.edu.sg For a molecule like this compound, additives could be employed to modulate the basicity of the amino groups or to activate the C2-methoxy group for substitution, thereby controlling the reaction pathway and outcome.

| Substrate | Nucleophile | Base System | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 3-Methoxypyridine | Piperidine | NaH + NaI | 60 | 24 | 7 |

| 3-Methoxypyridine | Piperidine | NaH + LiI | 60 | 8 | 88 |

| 3-Methoxypyridine | Piperidine | NaH | 60 | 24 | <5 |

Mechanistic Insights from Isotopic Labeling Studies (e.g., Deuterium (B1214612) Labeling)

Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracing the path of atoms throughout a chemical transformation. nih.gov In pyridine chemistry, deuterium (²H) labeling is frequently used to determine rate-limiting steps and to understand the regio- and stereoselectivity of reactions. nih.govresearchgate.net

For example, deuterium-labeling experiments can be used to probe the mechanism of C-H activation or to determine if a specific proton transfer is involved in the rate-determining step of a reaction. acs.org In a study on the dearomative [4+2] cycloaddition of pyridinium (B92312) ylides, deuterium labeling was employed to understand the role of additives and the origins of regio- and stereoselectivity. mdpi.com The presence or absence of deuterium in the final product can confirm or rule out proposed intermediates and pathways. For instance, in the cytochrome P450-catalyzed metabolism of skatole, deuterium-labeled substrates were crucial in identifying intermediates and proving the mechanism of indole (B1671886) ring cleavage. nih.gov While specific isotopic labeling studies on this compound are not documented, this technique could be applied to study its derivatization. For example, by deuterating one of the amino groups, one could track its involvement in an intramolecular cyclization reaction. Similarly, using a deuterated reagent would help clarify its point of attack on the pyridine ring. beilstein-journals.org

Kinetics of Chemical Transformations

The study of reaction kinetics provides quantitative information about the rates of chemical transformations and the factors that influence them. Such studies are essential for optimizing reaction conditions and understanding mechanistic details.

Applications in Advanced Materials Science and Catalysis

Supramolecular Chemistry and Molecular Aggregation

The strategic placement of functional groups on the 2-methoxypyridine (B126380) scaffold enables precise control over intermolecular interactions, leading to the formation of ordered supramolecular assemblies.

The self-association of 2-methoxypyridine derivatives is largely governed by hydrogen bonding and other non-covalent interactions. In the condensed phase, molecules can arrange into predictable patterns. For instance, a derivative of 5-amino-2-methoxypyridine (B105479), specifically the 5-amino-2-methoxypyridine ester amide of squaric acid ethyl ester, demonstrates distinct self-association behavior. researchgate.net At room temperature, the primary interaction driving molecular assembly is the N-H···O=C intermolecular hydrogen bond, with a measured length of 2.955 Å and an angle of 153.41°. researchgate.net

However, this behavior can be temperature-dependent. Upon heating to 200 °C, the same compound undergoes a phase transition. researchgate.net In this high-temperature phase, new intermolecular N-H···N interactions become characteristic, indicating a shift in the preferred mode of self-association. researchgate.net This tunable self-organization is a key feature in designing materials with responsive properties. Studies on related (acetylamino)pyridines also show a preference for N-H···O=C interactions over N-H···N types in the solid state. researchgate.net

The directional nature of hydrogen bonds in substituted 2-methoxypyridines can lead to the formation of extended, ordered architectures. The 5-amino-2-methoxypyridine ester amide of squaric acid ethyl ester crystallizes in a noncentrosymmetric space group (Cc) and forms a pseudo-layered structure. researchgate.net This ordered arrangement is a direct consequence of the N-H···O=C intermolecular hydrogen bonds that link the molecules together in the solid phase. researchgate.net The formation of such layered structures is critical for developing materials with anisotropic properties, such as nonlinear optical (NLO) applications. The aforementioned squaric acid derivative was found to have a significant powder second-harmonic generation (SHG) efficiency, recorded at 609 times that of urea, highlighting its potential in NLO materials. researchgate.net

Liquid Crystalline and Photophysical Properties of 2-Methoxypyridine Derivatives

Researchers have successfully designed and synthesized numerous 2-methoxypyridine derivatives that exhibit liquid crystalline (mesogenic) and luminescent properties, making them candidates for optoelectronic devices. rsc.orgd-nb.infonih.gov These molecules are often designed with a bent or "banana" shape, incorporating the 2-methoxypyridine unit as a central core. rsc.org